molecular formula C10H8BrNO B1282417 1-(5-bromo-1H-indol-2-yl)Ethanone CAS No. 89671-83-0

1-(5-bromo-1H-indol-2-yl)Ethanone

Cat. No. B1282417
CAS RN: 89671-83-0
M. Wt: 238.08 g/mol
InChI Key: RZZULRVYGFAQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(5-bromo-1H-indol-2-yl)Ethanone" is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activity. Indole derivatives are commonly found in natural products and pharmaceuticals. The presence of a bromine atom on the indole ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in drug design and development.

Synthesis Analysis

The synthesis of brominated indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of enantiomerically pure diarylethanes, which are structurally related to the target compound, involves a 7-step procedure starting from a bromo-chlorophenyl ketone and includes a key resolution step to obtain optically pure enantiomers . Although the exact synthesis of "1-(5-bromo-1H-indol-2-yl)Ethanone" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives is characterized by the presence of a bromine atom on the indole ring, which can influence the electronic distribution and steric properties of the molecule. The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction (XRD) . These studies provide insights into the geometrical parameters and the stability of the molecule, which are crucial for understanding the reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of the bromine atom can facilitate electrophilic substitution reactions, which are useful in the functionalization of the indole ring. For instance, the halogen-exchange reaction has been employed to synthesize related brominated compounds with higher yields . The reactivity of such compounds can be further explored through esterification and other derivatization reactions, although photolytic phenomena may not be observed under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(5-bromo-1H-indol-2-yl)Ethanone" can be inferred from related compounds. Brominated indoles generally exhibit good thermal stability, as evidenced by thermal analysis of similar molecules . The electronic spectra and molecular orbital energy level diagrams can be assigned based on time-dependent density functional theory (TD-DFT) results, providing information on the electronic transitions involved . The molecular electrostatic potential map can reveal electrophilic and nucleophilic regions, which are important for predicting sites of reactivity and interactions with biological targets . Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential role in nonlinear optics .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Antimicrobial Activity : Novel 1H-indole derivatives, including compounds related to 1-(5-bromo-1H-indol-2-yl)Ethanone, have shown significant antimicrobial activities. These derivatives were evaluated against various bacterial and fungal strains, including Gram-positive, Gram-negative bacteria, and fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

  • Antibacterial Properties : Compounds structurally related to 1-(5-bromo-1H-indol-2-yl)Ethanone demonstrated pronounced antibacterial activity. These findings are based on the synthesis and antibacterial evaluation of various derivatives, showing their potential as antibacterial agents (M. Murugesan & G. Selvam, 2021).

Chemical Synthesis and Characterization

  • Novel Compound Synthesis : The reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione resulted in new compounds, indicating the potential for synthesizing diverse derivatives of 1-(5-bromo-1H-indol-2-yl)Ethanone for various applications (Masomeh Aghazadeh et al., 2011).

  • Synthons for Heterocyclic Compounds : 1-(5-bromo-1H-indol-2-yl)Ethanone derivatives have been used as important synthons in the design and synthesis of nitrogen-containing heterocyclic compounds. These processes involved palladium-catalyzed cross-coupling and heteroannulation to yield novel indole derivatives (M. M. Mmonwa & M. Mphahlele, 2016).

Biological and Pharmacological Activities

  • Anti-inflammatory Agents : A research study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, showcasing the potential of 1-(5-bromo-1H-indol-2-yl)Ethanone in anti-inflammatory applications. These compounds were evaluated for their anti-inflammatory activity, indicating their significance in medicinal research (Z. Rehman et al., 2022).

  • Antimicrobial Activity of Oxadiazoles : Novel 1H-indole derivatives, including 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone, showed promising antimicrobial activities. These findings highlight the significance of 1-(5-bromo-1H-indol-2-yl)Ethanone derivatives in developing new antimicrobial agents (L. Nagarapu & Upendra Pingili, 2014).

properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZULRVYGFAQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525679
Record name 1-(5-Bromo-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-indol-2-yl)Ethanone

CAS RN

89671-83-0
Record name 1-(5-Bromo-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1H-indol-2-yl)Ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-1H-indol-2-yl)Ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-bromo-1H-indol-2-yl)Ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-bromo-1H-indol-2-yl)Ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-bromo-1H-indol-2-yl)Ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-bromo-1H-indol-2-yl)Ethanone

Citations

For This Compound
1
Citations
NS Kumar, EA Amandoron, A Cherkasov… - Bioorganic & medicinal …, 2012 - Elsevier
A novel series of hydrazones were synthesized and evaluated as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK). PK has been identified as one …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.